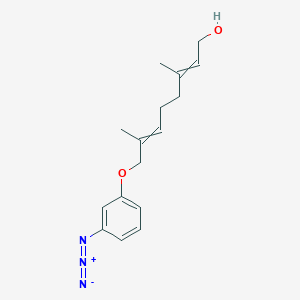
8-(3-Azidophenoxy)-3,7-dimethylocta-2,6-dien-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3-Azidophenoxy)-3,7-dimethylocta-2,6-dien-1-ol is a complex organic compound characterized by the presence of an azide group attached to a phenoxy moiety, which is further connected to a dimethylocta-2,6-dien-1-ol structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Azidophenoxy)-3,7-dimethylocta-2,6-dien-1-ol typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 3-azidophenol.
Formation of Intermediate: The 3-azidophenol is then reacted with 3,7-dimethylocta-2,6-dien-1-ol under specific conditions to form the desired compound.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
8-(3-Azidophenoxy)-3,7-dimethylocta-2,6-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azide group to an amine group.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for forming triazoles.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Amines.
Substitution: Triazoles and other substituted derivatives.
科学研究应用
8-(3-Azidophenoxy)-3,7-dimethylocta-2,6-dien-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in the study of biological pathways and as a probe in bioorthogonal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 8-(3-Azidophenoxy)-3,7-dimethylocta-2,6-dien-1-ol involves its ability to participate in click chemistry reactions, particularly the CuAAC reaction. The azide group reacts with alkynes to form stable triazole rings, which can then interact with various biological targets and pathways. This property makes it useful in labeling and tracking biomolecules in complex biological systems .
相似化合物的比较
Similar Compounds
3-Azidophenol: A precursor in the synthesis of 8-(3-Azidophenoxy)-3,7-dimethylocta-2,6-dien-1-ol.
1,2,3-Triazoles: Compounds formed through click chemistry involving azides.
Azido-tetrazole Tautomers: Compounds that exhibit azido-tetrazole tautomerism
Uniqueness
This compound is unique due to its specific structure, which combines an azide group with a phenoxy and dimethylocta-2,6-dien-1-ol moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry .
属性
CAS 编号 |
656257-06-6 |
|---|---|
分子式 |
C16H21N3O2 |
分子量 |
287.36 g/mol |
IUPAC 名称 |
8-(3-azidophenoxy)-3,7-dimethylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C16H21N3O2/c1-13(9-10-20)5-3-6-14(2)12-21-16-8-4-7-15(11-16)18-19-17/h4,6-9,11,20H,3,5,10,12H2,1-2H3 |
InChI 键 |
BDIXTJXOBQETAB-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCO)CCC=C(C)COC1=CC=CC(=C1)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


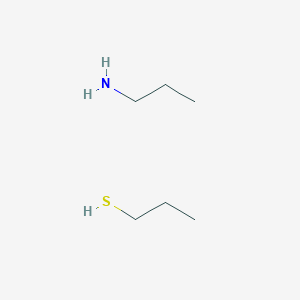

![([1,2'-Binaphthalen]-1'-yl)(naphthalen-1-yl)methanone](/img/structure/B12529674.png)
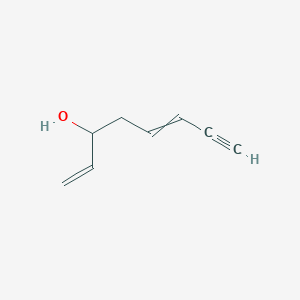
![[6-(Benzyloxy)hex-2-en-1-yl]benzene](/img/structure/B12529692.png)
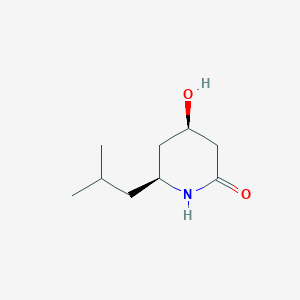
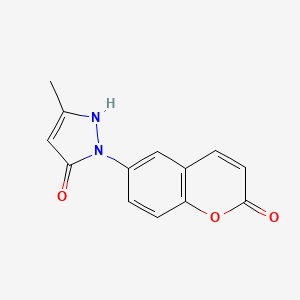
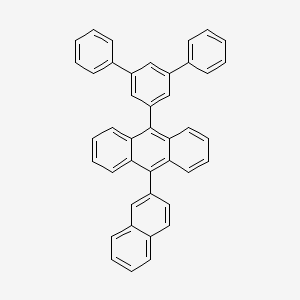
![1-[4-(4-Methylphenyl)phenyl]-3-nitrobenzene](/img/structure/B12529709.png)
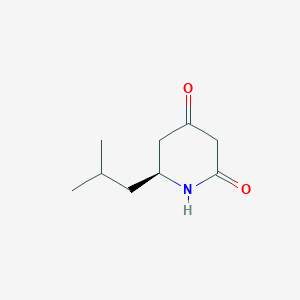
![1,2,4-Triazine-6(1H)-thione,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12529714.png)
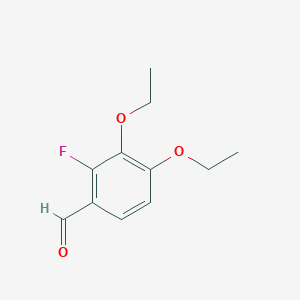
![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine](/img/structure/B12529732.png)
![2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B12529736.png)
